molecular formula C26H23NO4 B3928009 N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide

Cat. No. B3928009
M. Wt: 413.5 g/mol
InChI Key: NDJJBEZDTMCNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide, also known as HNMPA-(AM)₃, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of amide derivatives and has been found to exhibit potent biological activity, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide(AM)₃ is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A₂, which are involved in cell signaling pathways. This inhibition may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound(AM)₃ has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce the expression of certain genes involved in apoptosis and cell cycle regulation. Furthermore, this compound(AM)₃ has been shown to inhibit the growth and proliferation of cancer cells, while having little effect on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide(AM)₃ is its potent anti-tumor activity, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to exhibit minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound(AM)₃ is its complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are numerous future directions for the study of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide(AM)₃. One potential direction is the development of more efficient synthesis methods, which may increase the availability of this compound for scientific research. Furthermore, studies could be conducted to investigate the potential applications of this compound(AM)₃ in other areas of research, such as neurodegenerative diseases and inflammatory disorders. Finally, clinical trials could be conducted to evaluate the efficacy and safety of this compound(AM)₃ as a cancer therapy.

Scientific Research Applications

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide(AM)₃ has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound(AM)₃ has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-30-23-14-8-7-13-21(23)26(27-24(29)17-31-19-10-3-2-4-11-19)25-20-12-6-5-9-18(20)15-16-22(25)28/h2-16,26,28H,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJBEZDTMCNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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